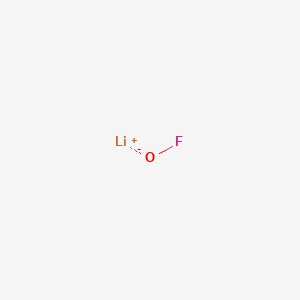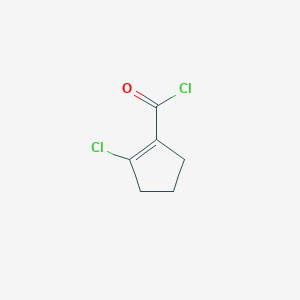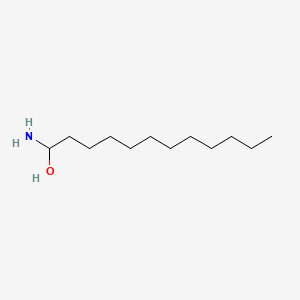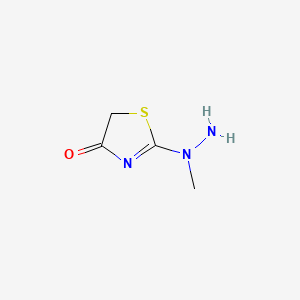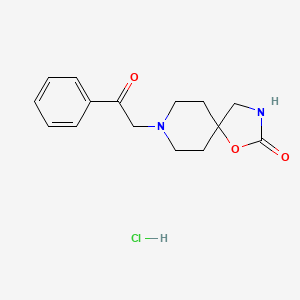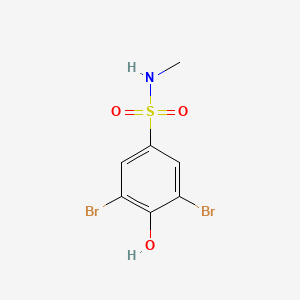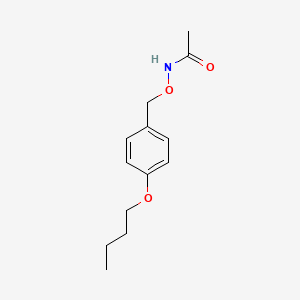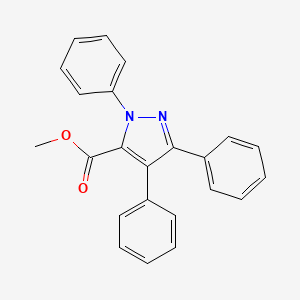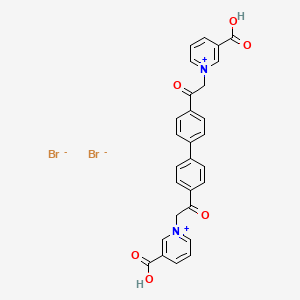
1,1'-(4,4'-Biphenylenebis(carbonylmethylene))bis(3-carboxypyridinium bromide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(4,4’-Biphenylenebis(carbonylmethylene))bis(3-carboxypyridinium bromide) is a complex organic compound characterized by its unique structure, which includes a biphenyl core linked to pyridinium groups through carbonylmethylene bridges
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4,4’-Biphenylenebis(carbonylmethylene))bis(3-carboxypyridinium bromide) typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a coupling reaction of two benzene rings.
Introduction of Carbonylmethylene Bridges: The carbonylmethylene bridges are introduced via a reaction with formaldehyde or other carbonyl-containing reagents.
Attachment of Pyridinium Groups: The final step involves the reaction of the intermediate compound with pyridine derivatives to form the pyridinium groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(4,4’-Biphenylenebis(carbonylmethylene))bis(3-carboxypyridinium bromide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1,1’-(4,4’-Biphenylenebis(carbonylmethylene))bis(3-carboxypyridinium bromide) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1,1’-(4,4’-Biphenylenebis(carbonylmethylene))bis(3-carboxypyridinium bromide) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-(4,4’-Biphenylenebis(methylene))bis(4,4’-bipyridinium) Dibromide: Similar structure but with different functional groups.
4,4’-Bis(1,1-dimethylbenzyl)diphenylamine: Another biphenyl derivative with distinct properties.
Uniqueness
1,1’-(4,4’-Biphenylenebis(carbonylmethylene))bis(3-carboxypyridinium bromide) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various scientific fields.
Propiedades
Número CAS |
24620-81-3 |
|---|---|
Fórmula molecular |
C28H22Br2N2O6 |
Peso molecular |
642.3 g/mol |
Nombre IUPAC |
1-[2-[4-[4-[2-(3-carboxypyridin-1-ium-1-yl)acetyl]phenyl]phenyl]-2-oxoethyl]pyridin-1-ium-3-carboxylic acid;dibromide |
InChI |
InChI=1S/C28H20N2O6.2BrH/c31-25(17-29-13-1-3-23(15-29)27(33)34)21-9-5-19(6-10-21)20-7-11-22(12-8-20)26(32)18-30-14-2-4-24(16-30)28(35)36;;/h1-16H,17-18H2;2*1H |
Clave InChI |
NBRYYKUIDYUDAX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C[N+](=C1)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)C[N+]4=CC=CC(=C4)C(=O)O)C(=O)O.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(hydroxymethyl)-2-methylpentyl] N,N-diethylcarbamate](/img/structure/B14691709.png)
![2-[(2-Aminopropyl)amino]ethan-1-ol](/img/structure/B14691720.png)

